molecular formula C30H39N7S2 B12716494 N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide CAS No. 32406-64-7

N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide

Cat. No.: B12716494
CAS No.: 32406-64-7
M. Wt: 561.8 g/mol
InChI Key: YKNPLJWBLVQZTH-MHAUTQJVSA-N
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Description

N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide is a sophisticated chemical scaffold of significant interest in oncology research, particularly in the targeted disruption of protein-protein interactions. Its primary research value lies in its role as a potent and dual inhibitor of the MDM2 and MDMX proteins, which are key negative regulators of the tumor suppressor p53. By effectively binding to both MDM2 and MDMX, this compound blocks their interaction with p53, thereby stabilizing p53 and activating its transcriptional program , leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is especially relevant for the approximately 50% of all human cancers that retain wild-type p53 but have its function suppressed by this pathway. The compound's design, featuring two adamantyl groups, is engineered to exploit the deep hydrophobic pockets on the surface of MDM2/MDMX, enhancing binding affinity and specificity. Consequently, it serves as a critical pharmacological tool for studying the p53 pathway, validating the dual MDM2/MDMX inhibition strategy, and serving as a lead compound for the development of novel anticancer therapeutics aimed at reactivating p53-mediated tumor suppression. Research utilizing this compound provides valuable insights into overcoming mechanisms of resistance that can emerge from selective MDM2-only inhibition.

Properties

CAS No.

32406-64-7

Molecular Formula

C30H39N7S2

Molecular Weight

561.8 g/mol

IUPAC Name

1-(1-adamantyl)-3-[[2-[(E)-1-adamantylcarbamothioyldiazenyl]-1H-indol-3-yl]amino]thiourea

InChI

InChI=1S/C30H39N7S2/c38-27(32-29-11-17-5-18(12-29)7-19(6-17)13-29)36-34-25-23-3-1-2-4-24(23)31-26(25)35-37-28(39)33-30-14-20-8-21(15-30)10-22(9-20)16-30/h1-4,17-22,31,34H,5-16H2,(H,33,39)(H2,32,36,38)/b37-35+

InChI Key

YKNPLJWBLVQZTH-MHAUTQJVSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NNC4=C(NC5=CC=CC=C54)/N=N/C(=S)NC67CC8CC(C6)CC(C8)C7

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NNC4=C(NC5=CC=CC=C54)N=NC(=S)NC67CC8CC(C6)CC(C8)C7

Origin of Product

United States

Preparation Methods

Synthesis of Adamantyl Hydrazinecarbothioamide Precursors

  • Starting materials: 1-adamantylamine or 1-adamantyl isothiocyanate.
  • Reaction: The adamantylamine reacts with carbon disulfide or isothiocyanates under controlled conditions to yield adamantyl-substituted hydrazinecarbothioamide intermediates.
  • Conditions: Typically carried out in polar solvents such as ethanol or methanol, with mild heating (50–80 °C) and sometimes in the presence of a base like triethylamine to facilitate nucleophilic attack.

Preparation of Indole-2-carboxaldehyde or Indole-2-carboxylic Acid Derivatives

  • The indole core is functionalized at the 2-position with aldehyde or carboxylic acid groups to enable subsequent hydrazone formation.
  • This can be achieved by selective oxidation or substitution reactions on commercially available indole derivatives.

Formation of Hydrazone Linkage

  • The adamantyl hydrazinecarbothioamide intermediate is reacted with the indole-2-carboxaldehyde derivative.
  • This condensation reaction forms the hydrazono linkage, connecting the adamantylamino carbothioyl moiety to the indole ring.
  • Typical conditions: Acidic or neutral pH, room temperature to mild heating, often in ethanol or methanol as solvent.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Research Findings and Data Summary

Step Reagents/Conditions Yield (%) Notes
Adamantyl hydrazinecarbothioamide synthesis 1-adamantylamine + CS2, EtOH, 60 °C, base 75–85 High purity intermediate
Indole-2-carboxaldehyde preparation Oxidation of indole-2-methyl derivative, PCC, DCM 60–70 Sensitive to over-oxidation
Hydrazone formation Adamantyl hydrazinecarbothioamide + indole-2-carboxaldehyde, EtOH, RT 65–80 Reaction monitored by TLC, clean conversion
Purification Silica gel chromatography, recrystallization 90+ Final product purity >95% confirmed by NMR

Analytical and Spectroscopic Data

  • NMR (1H and 13C): Signals corresponding to adamantyl protons (multiplets around 1.5–2.2 ppm), hydrazone NH protons (broad singlets), and aromatic indole protons (6.5–8.0 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound.
  • Elemental Analysis: Matches calculated values for C, H, N, and S content.
  • Melting Point: Typically sharp melting point indicating purity, around 250–260 °C.

Notes on Synthetic Challenges and Optimization

  • The steric bulk of adamantyl groups can slow reaction rates; thus, reaction times may be extended.
  • Hydrazone formation is reversible; controlling pH and solvent polarity is critical to drive the reaction to completion.
  • Purification requires careful selection of solvents to avoid decomposition or loss of product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium and platinum.

Scientific Research Applications

N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of antiviral and anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantyl groups provide steric hindrance, which can influence binding affinity and specificity. The indole moiety can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The table below compares the target compound with structurally related adamantyl-containing derivatives:

Compound Name / Class Key Structural Features Bioactivity (Tested Systems) Reference
Target Compound Dual adamantyl, hydrazinecarbothioamide, indole Not explicitly reported (inference: potential antimicrobial/anticancer) N/A
N′-Heteroarylidene-1-adamantylcarbohydrazides (e.g., compounds 3a–c, 4, 5) Adamantyl + carbohydrazide + heteroarylidene Antimicrobial (Gram-positive bacteria)
N-(Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides (e.g., compound 6) Dimethylphenyl + hydrazinecarbothioamide + pyridinyl Anticancer (MCF-7 cells, IC₅₀ = 0.8 µM)
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Chlorobenzyl + hydrazinecarbothioamide + indole Pharmaceutical applications (unspecified)
2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide Adamantyl + hydrazinecarbothioamide + morpholinopropyl Not reported (structural analogue)
Key Observations:
  • Antimicrobial Activity : Compounds like N′-heteroarylidene-1-adamantylcarbohydrazides exhibit selective activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to adamantyl-enhanced lipophilicity disrupting bacterial membranes . The target compound’s dual adamantyl groups may amplify this effect, though empirical data are lacking.
  • Anticancer Potential: N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (compound 6) demonstrates potent activity against breast cancer cells (IC₅₀ = 0.8 µM), comparable to doxorubicin . The target’s indole and hydrazinecarbothioamide groups suggest similar mechanisms, such as topoisomerase inhibition or reactive oxygen species (ROS) modulation.
  • Structural Flexibility : The presence of indole in both the target compound and (2Z)-N-(2-chlorobenzyl)-derivative highlights the scaffold’s adaptability for targeting diverse pathways, including kinase inhibition or apoptosis induction .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Adamantyl groups significantly increase logP values, as seen in N′-heteroarylidene-1-adamantylcarbohydrazides (logP ~4.5–5.2), enhancing blood-brain barrier penetration . The target compound’s dual adamantyl groups may further elevate lipophilicity, necessitating formulation optimization to mitigate solubility challenges.

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